molecular formula C11H13NO3 B1595016 ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 22244-22-0

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1595016
CAS RN: 22244-22-0
M. Wt: 207.23 g/mol
InChI Key: FGYXHLIMQKWPIL-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

In a sealable vessel, potassium carbonate (56 mg, 0.41 mmol) was added to a solution of (±)-ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (60 mg, 0.29 mmol) and iodomethane (22 □L, 0.35 mmol) in acetone (2 mL). The vessel was sealed and the reaction mixture was stirred at 60° C. for 24 h. The mixture was cooled to ambient temperature, diluted with dichloromethane (60 mL), and the organic layer was extracted with water (10 mL) and half-saturated brine (10 mL). The organic layer was dried over sodium sulfate and concentrated. Purification of the concentrate by flash column chromatography (5% to 10% EtOAc/hexane) afforded the title compound (43 mg, 0.19 mmol). MS m/z: 222 (M+1).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[O:7]1[CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][NH:10][C:9]2[CH:18]=[CH:19][CH:20]=[CH:21][C:8]1=2.IC>CC(C)=O.ClCCl>[CH3:1][N:10]1[CH2:11][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:7][C:8]2[CH:21]=[CH:20][CH:19]=[CH:18][C:9]1=2 |f:0.1.2|

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mg
Type
reactant
Smiles
O1C2=C(NCC1C(=O)OCC)C=CC=C2
Name
Quantity
0.35 mmol
Type
reactant
Smiles
IC
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water (10 mL) and half-saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by flash column chromatography (5% to 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C2=C(OC(C1)C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mmol
AMOUNT: MASS 43 mg
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.